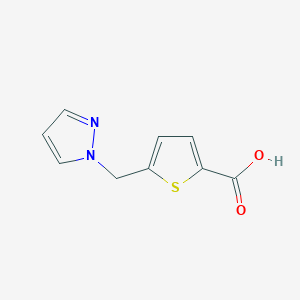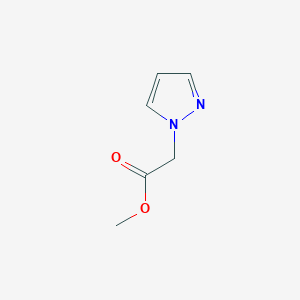![molecular formula C9H8F4O B1319297 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-81-5](/img/structure/B1319297.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, potentially improving its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
Uniqueness
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs. The combination of these functional groups imparts unique chemical and physical properties, such as increased stability and specific reactivity patterns, which can be advantageous in various applications.
特性
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTYBQIPZKIFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592354 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-81-5 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)








